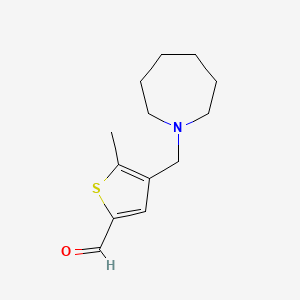
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, also known as AMTCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of heterocyclic compounds and contains a thiophene ring and an azepane ring. In
科学的研究の応用
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been explored as a potential lead compound for the development of new drugs. In pharmacology, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been studied for its potential as a modulator of certain receptors and enzymes. In neuroscience, 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde has been investigated for its potential as a tool for studying the function of certain neurotransmitters.
作用機序
The exact mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is not fully understood. However, it is believed to act as a modulator of certain receptors and enzymes, which may explain its potential pharmacological effects. Studies have suggested that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde may interact with the dopamine transporter and the sigma-1 receptor, among other targets.
Biochemical and Physiological Effects
Studies have shown that 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde can have a range of biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which may have implications for the treatment of certain neurological disorders. Additionally, it has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde in lab experiments is its well-established synthesis method, which allows for the production of high-quality compound. Additionally, its potential pharmacological effects make it a promising tool for studying certain biological processes. However, one limitation of using 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde is its relatively limited scope of applications, which may limit its usefulness in certain research contexts.
将来の方向性
There are several potential future directions for research on 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. One area of interest is the development of new drugs based on the structure of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde and its potential applications in various scientific fields. Finally, there is a need for more research on the safety and toxicity of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde, particularly in the context of potential drug development.
合成法
The synthesis of 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde involves the reaction of 5-methylthiophene-2-carboxylic acid with azepane and thionyl chloride. The resulting product is then subjected to a series of purification steps to isolate the final compound. This synthesis method has been well-established and has been used in various studies to produce high-quality 4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde.
特性
IUPAC Name |
4-(azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-12(8-13(10-15)16-11)9-14-6-4-2-3-5-7-14/h8,10H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWYPAENGDKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylmethyl)-5-methylthiophene-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
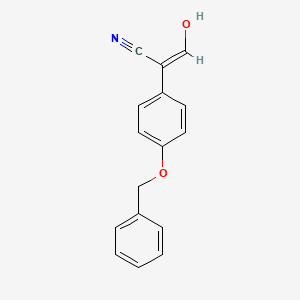
![3-[2-(4-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B2581252.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2581253.png)
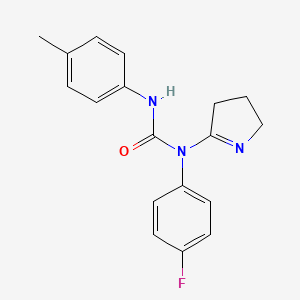

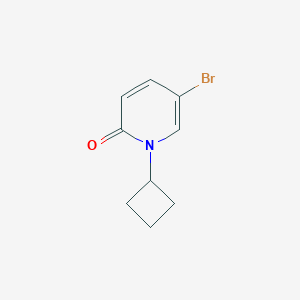
![5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581262.png)
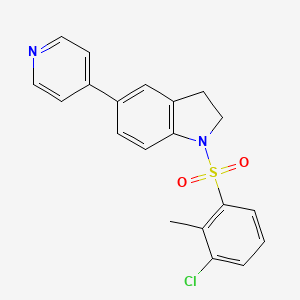

![7-benzyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2581266.png)
![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2581267.png)
![(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2581268.png)